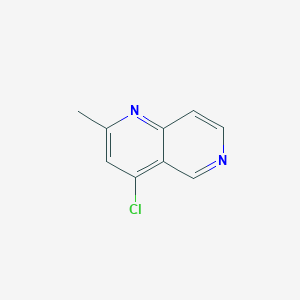

4-Chloro-2-methyl-1,6-naphthyridine

説明

特性

分子式 |

C9H7ClN2 |

|---|---|

分子量 |

178.62 g/mol |

IUPAC名 |

4-chloro-2-methyl-1,6-naphthyridine |

InChI |

InChI=1S/C9H7ClN2/c1-6-4-8(10)7-5-11-3-2-9(7)12-6/h2-5H,1H3 |

InChIキー |

DCFNRJJHFBKMTK-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C2C=NC=CC2=N1)Cl |

製品の起源 |

United States |

準備方法

Quinoline-Based Cyclocondensation

A widely reported method involves the one-pot synthesis from 4-chloro-2-methylquinoline derivatives. For example, heating 4-chloro-2-methylquinoline with 2-amino-5-chlorobenzophenone under neat conditions at 160°C for 30 minutes generates the target compound via a tandem cyclocondensation and aromatization process. Purification via silica gel chromatography (petroleum ether:ethyl acetate, 98:2) yields 23–25% of 9-chloro-6-methyl-7-phenyldibenzo[b,h]naphthyridine, a precursor that can be further functionalized.

Key Reaction Parameters

- Temperature: 160°C (neat)

- Time: 30 minutes

- Catalysts: None required

- Limitations: Moderate yields due to competing side reactions.

Conrad-Limpach Cyclization Attempts

The Conrad-Limpach reaction, traditionally used for quinoline synthesis, was explored for 1,6-naphthyridine derivatives. Starting with 4-aminoisonicotinic acid (19) or 4-aminopyridine (21) , treatment with acetone and phosphorus oxychloride (POCl₃) aimed to form 4-chloro-2-methyl-1,6-naphthyridine (20) . However, this approach failed to produce the desired product efficiently, highlighting the challenges in adapting classical methods to naphthyridine systems.

Critical Observations

- POCl₃ acts as both a cyclizing agent and chlorinating agent.

- Competing decomposition pathways limit utility.

Multi-Step Synthesis from Dihydro-Naphthyridine Precursors

A high-yielding route (EP3858825A1) begins with 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine , which undergoes chlorination using POCl₃ and dimethylformamide (DMF) at 110°C. This stepwise method achieves 85% yield by first introducing the chlorine atom at position 4, followed by methylation at position 2.

Synthetic Pathway

- Chlorination :

- Reagents: POCl₃, DMF

- Conditions: 110°C, 16 hours

- Methylation :

- Reagents: Methyl iodide, K₂CO₃

- Solvent: Acetonitrile

Comparative Analysis of Methods

Mechanistic Insights

- Chlorination : POCl₃ facilitates electrophilic aromatic substitution, preferentially targeting electron-deficient positions on the naphthyridine ring.

- Cyclocondensation : Neat conditions promote dehydration and aromatization, critical for ring closure.

- Catalytic Systems : Palladium complexes enhance C–N bond formation, though substrate specificity remains a challenge.

化学反応の分析

4-クロロ-2-メチル-1,6-ナフチリジンは、さまざまな化学反応を起こします。これには以下が含まれます。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を使用して実施できます。

置換: 求核置換反応は一般的であり、塩素原子はアミンやチオールなどの他の求核剤に置き換えることができます。

カップリング反応: 鈴木反応やヘック反応などのクロスカップリング反応に参加して、より複雑な構造を形成することができます.

科学研究への応用

4-クロロ-2-メチル-1,6-ナフチリジンは、科学研究において幅広い用途があります。

医薬品化学: 抗がん剤、抗HIV剤、抗菌剤としての可能性が検討されています。

科学的研究の応用

Pharmaceutical Applications

1.1 Antitumor Activity

4-Chloro-2-methyl-1,6-naphthyridine and its derivatives have shown promising antitumor activities. Research indicates that modifications to the naphthyridine structure can enhance its efficacy against various cancer cell lines. For instance, compounds derived from this compound have been evaluated for their ability to inhibit tumor growth in preclinical models, demonstrating significant cytotoxic effects against melanoma and other neoplasms .

1.2 Antimicrobial Properties

The compound exhibits notable antimicrobial activity, making it a candidate for developing new antibiotics. Studies have shown that derivatives of this compound possess efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis .

1.3 Neurological Disorders

Research highlights the potential of this compound derivatives in treating neurological disorders such as Alzheimer's disease and depression. These compounds may act on specific neurotransmitter systems, providing a basis for further exploration in neuropharmacology .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods, including chlorination of 2-methylpyridine under controlled conditions. This reactivity allows for the introduction of different functional groups at specific positions on the naphthyridine ring, facilitating the development of new derivatives with enhanced biological activities .

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Chlorination | Reaction of 2-methylpyridine with chlorinating agents | 70% |

| Grignard Reagent | Addition of Grignard reagents to form substituted naphthyridines | 53% |

Case Studies

3.1 MK-8189 Development

One notable case study involves the development of MK-8189, a potent phosphodiesterase 10A inhibitor derived from naphthyridine structures. The compound demonstrated improved solubility and pharmacokinetic profiles in animal models, indicating its potential as a therapeutic agent for neurological conditions .

3.2 Antimicrobial Screening

In another study, various derivatives of this compound were screened against multiple bacterial strains. Results indicated that specific modifications led to enhanced antibacterial activity compared to existing antibiotics, suggesting a pathway for developing new treatments for resistant infections .

作用機序

4-クロロ-2-メチル-1,6-ナフチリジンの作用機序は、特定の分子標的との相互作用を伴います。たとえば、抗がん研究では、細胞増殖に関与する特定の酵素や受容体を阻害する可能性があります。 正確な経路と標的は、特定の用途や化合物への修正に応じて異なる場合があります .

類似の化合物との比較

4-クロロ-2-メチル-1,6-ナフチリジンは、以下のような他のナフチリジン誘導体と比較することができます。

4-クロロ-2-メチル-1,8-ナフチリジン: 構造は似ていますが、窒素原子の位置が異なるため、化学的および生物学的特性が異なります.

4-クロロ-2-メチル-1,7-ナフチリジン: 反応性と用途が異なる別の異性体です.

1,5-ナフチリジン: これらの化合物は、置換パターンが異なり、独特の反応性と生物学的活性を示します.

4-クロロ-2-メチル-1,6-ナフチリジンのユニークさは、特定の置換パターンにあります。これは、独特の化学反応性と潜在的な生物学的活性を付与します。

類似化合物との比較

Key Properties

- Molecular Formula : C₉H₇ClN₂ (based on structural analogs).

- Reactivity : The chlorine at the 4-position is susceptible to nucleophilic substitution, while the methyl group at the 2-position may sterically hinder reactions at adjacent positions.

Structural Analogs

The following table compares 4-chloro-2-methyl-1,6-naphthyridine with key analogs in terms of substituents, synthesis, and applications:

Key Observations:

- Substituent Effects :

Pharmacokinetic and Industrial Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。